(Z)-4-hydroxy-2-oxo-4-phenyl-3-phenyldiazenylbut-3-enoic acid
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Overview
Description
(Z)-4-hydroxy-2-oxo-4-phenyl-3-phenyldiazenylbut-3-enoic acid is an organic compound characterized by its unique structure, which includes a hydroxy group, a keto group, and a diazenyl group attached to a butenoic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-4-hydroxy-2-oxo-4-phenyl-3-phenyldiazenylbut-3-enoic acid can be achieved through several synthetic routes. One common method involves the reaction of 4-hydroxy-2-oxo-4-phenylbut-3-enoic acid with diazonium salts under controlled conditions. The reaction typically requires a catalyst and is carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove impurities and obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
(Z)-4-hydroxy-2-oxo-4-phenyl-3-phenyldiazenylbut-3-enoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a keto group.
Reduction: The diazenyl group can be reduced to form an amine.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group results in the formation of a diketone, while reduction of the diazenyl group yields an amine derivative.
Scientific Research Applications
(Z)-4-hydroxy-2-oxo-4-phenyl-3-phenyldiazenylbut-3-enoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of dyes and pigments due to its chromophoric properties.
Mechanism of Action
The mechanism by which (Z)-4-hydroxy-2-oxo-4-phenyl-3-phenyldiazenylbut-3-enoic acid exerts its effects involves interactions with specific molecular targets. The hydroxy and keto groups can form hydrogen bonds with biological molecules, while the diazenyl group can participate in redox reactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
(E)-4-hydroxy-2-oxo-4-phenyl-3-phenyldiazenylbut-3-enoic acid: The E-isomer of the compound, which has different spatial arrangement of the diazenyl group.
4-hydroxy-2-oxo-4-phenylbut-3-enoic acid: Lacks the diazenyl group, resulting in different chemical properties.
4-hydroxy-2-oxo-4-phenyl-3-aminobut-3-enoic acid: Contains an amino group instead of the diazenyl group.
Uniqueness
(Z)-4-hydroxy-2-oxo-4-phenyl-3-phenyldiazenylbut-3-enoic acid is unique due to the presence of the diazenyl group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
(Z)-4-hydroxy-2-oxo-4-phenyl-3-phenyldiazenylbut-3-enoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N2O4/c19-14(11-7-3-1-4-8-11)13(15(20)16(21)22)18-17-12-9-5-2-6-10-12/h1-10,19H,(H,21,22)/b14-13-,18-17? |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XYNQPDARGJWVBQ-BVKNKNJDSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=C(C(=O)C(=O)O)N=NC2=CC=CC=C2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C(=C(\C(=O)C(=O)O)/N=NC2=CC=CC=C2)/O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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